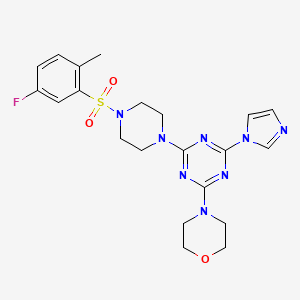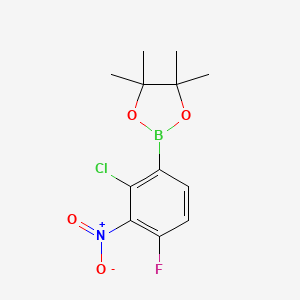
2-(2-Chloro-4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene” is a chemical compound with the molecular formula C12H7ClFNO2 . It is provided by HANGZHOU JHECHEM CO LTD, a reputable manufacturer that has been providing this product for 2 years .
Molecular Structure Analysis
The molecular weight of this compound is 251.6408832 and its exact mass is 251.015 . The InChIKey of this compound is WWKOZBKPAFNDSX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a PSA of 45.8 and an XLogP3 of 4.1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Material Science
- Synthesis of Boron-Containing Stilbene Derivatives : A series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives were synthesized, demonstrating potential applications in the synthesis of new materials for LCD technology and potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Inhibition and Detection of Biological Processes
- Inhibition of Serine Proteases : Some 2-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane derivatives were synthesized and tested for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Advanced Synthesis and Material Characterization
- Synthesis and Characterization of Boric Acid Ester Intermediates : Boric acid ester intermediates with benzene rings were synthesized and characterized through various methods, including FTIR, NMR, mass spectrometry, and crystallographic analyses. The structures were optimized using density functional theory, indicating their potential application in advanced material synthesis (Huang et al., 2021).
Material Properties and Applications
- Polymer Synthesis for Electronic Applications : Precision synthesis of polymers like poly(3-hexylthiophene) was conducted using a catalyst-transfer Suzuki-Miyaura coupling polymerization, indicating applications in electronics and display technologies (Yokozawa et al., 2011).
Fluorescence Probes and Detection Mechanisms
- Development of Boronate-Based Fluorescence Probes : A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide (H2O2), displaying various "Off–On" fluorescence responses and indicating their potential application in analytical chemistry and biological studies (Lampard et al., 2018).
Synthesis and Reactions in Organic Chemistry
- Synthesis of Organoboron Compounds : Studies on sulfur-containing organoboron compounds revealed their electrochemical properties and reactions, providing insights into their potential applications in organic synthesis and the development of new materials (Tanigawa et al., 2016).
Safety and Hazards
The handling precautions for this compound include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools . For storage, the container should be tightly closed and stored in a dry, cool, and well-ventilated place . It should be stored apart from foodstuff containers or incompatible materials .
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)7-5-6-8(15)10(9(7)14)16(17)18/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOONQPSRLCULIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)
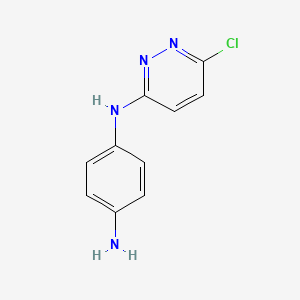
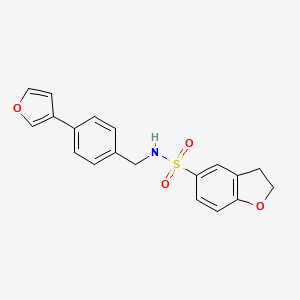

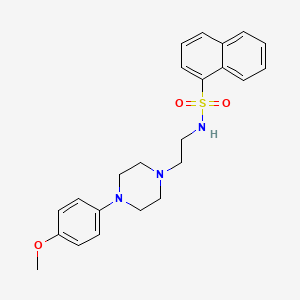
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)
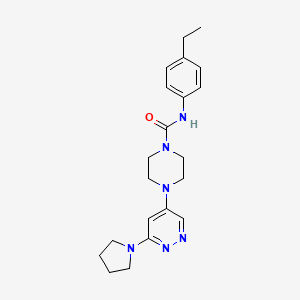
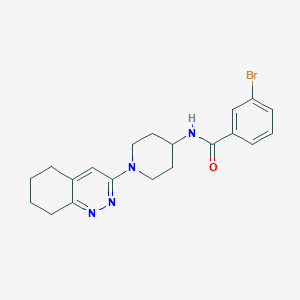

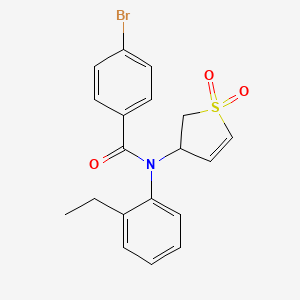
![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)
![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)
